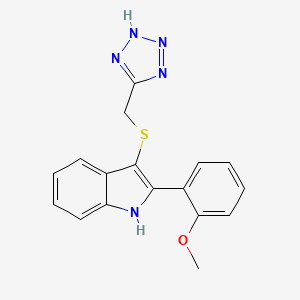
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. It is a derivative of phosphonothioic acid and is characterized by the presence of phenyl, dichlorophenyl, and methyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester typically involves the reaction of phenylphosphonothioic acid with 3,5-dichlorophenol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonothioates.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphonothioate derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Applications De Recherche Scientifique
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and fungicides due to its effectiveness in controlling pests and diseases.
Mécanisme D'action
The mechanism of action of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leptophos: Another organophosphorus compound with similar structural features but different substituents.
Phosvel: Known for its use as a pesticide, similar to phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester.
Abar: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl, dichlorophenyl, and methyl ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
71432-20-7 |
|---|---|
Formule moléculaire |
C13H11Cl2O2PS |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
(3,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H11Cl2O2PS/c1-16-18(19,13-5-3-2-4-6-13)17-12-8-10(14)7-11(15)9-12/h2-9H,1H3 |
Clé InChI |
LDQKDZDQQPPUPM-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C1=CC=CC=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
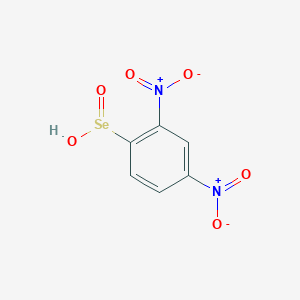
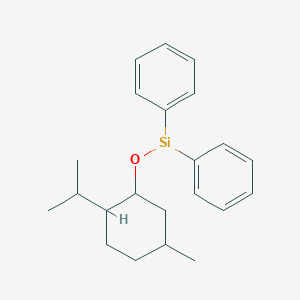
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
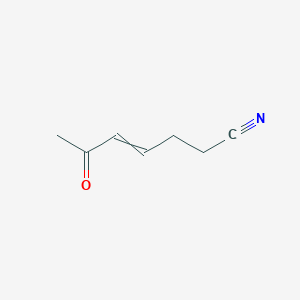

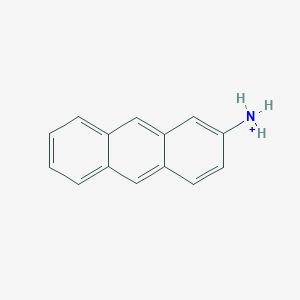

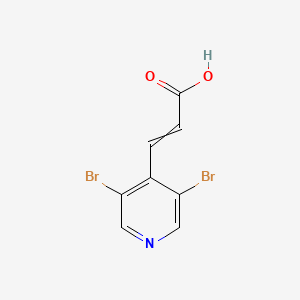
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
